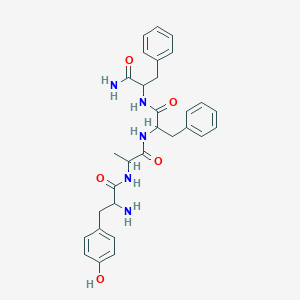

(Phe4)-Dermorphin (1-4) amide

Description

Properties

IUPAC Name |

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N5O5/c1-19(33-29(39)24(31)16-22-12-14-23(36)15-13-22)28(38)35-26(18-21-10-6-3-7-11-21)30(40)34-25(27(32)37)17-20-8-4-2-5-9-20/h2-15,19,24-26,36H,16-18,31H2,1H3,(H2,32,37)(H,33,39)(H,34,40)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUYXNQARFGHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404532 | |

| Record name | TAPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118476-87-2 | |

| Record name | TAPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Analog Development

Chemical Synthesis Approaches for (Phe4)-Dermorphin (1-4) amide and its Analogs

Chemical synthesis provides a robust and versatile platform for the preparation of this compound and a wide array of its derivatives. The two primary strategies employed are solid-phase peptide synthesis (SPPS) and classical solution synthesis.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) has become the dominant method for producing peptides like this compound due to its efficiency and amenability to automation. luxembourg-bio.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. luxembourg-bio.comnih.govosti.gov The process is characterized by repeated cycles of deprotection and coupling reactions. luxembourg-bio.com

A key advantage of SPPS is the ability to use large excesses of reagents to drive reactions to completion, with purification from these excess reagents and soluble by-products achieved by simple washing of the solid support. luxembourg-bio.com The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly used, where the α-amino group is protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups. luxembourg-bio.com

Despite its advantages, SPPS is not without challenges. Peptide chain aggregation, primarily due to intermolecular hydrogen bonding, can hinder the accessibility of the reactive N-terminus, leading to incomplete deprotection or coupling and the formation of deletion sequences. luxembourg-bio.com To overcome these issues and improve efficiency, high-efficiency solid-phase peptide synthesis (HE-SPPS) methods have been developed, which can significantly reduce cycle times and chemical waste. luxembourg-bio.com

Classical Solution Synthesis

Classical solution synthesis, also known as liquid-phase synthesis, represents a more traditional approach to peptide synthesis. drugbank.com In this method, the peptide is synthesized in a homogenous solution phase. While it can be more labor-intensive and require purification after each step, it remains a valuable technique, particularly for the large-scale production of peptides and for synthesizing complex or modified peptides that may be challenging to produce via SPPS. drugbank.com A series of dermorphin (B549996) tetrapeptide analogs have been successfully prepared using traditional solution-phase methods. drugbank.com

Enzymatic Synthesis of Dermorphin (1-4) Derivatives

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for peptide bond formation. This approach often utilizes proteases in organic media, where the equilibrium of the reaction is shifted towards synthesis rather than hydrolysis.

Protease-Catalyzed Reactions in Organic Media

Proteases, enzymes that normally cleave peptide bonds, can be used to catalyze their formation in organic solvents. nih.govresearchgate.net This has been demonstrated in the synthesis of dermorphin-(1-4) derivatives. For instance, subtilisin has been used to catalyze the synthesis of Boc-Tyr-D-Ala-Phe-Gly-NH2 and Boc-Tyr-D-Ala-Phe-Gly-N2H2Ph in ethyl acetate, using Boc-Tyr-D-Ala-OCH2CF3 as the acyl donor. nih.govresearchgate.net Similarly, α-chymotrypsin has been employed to synthesize the dermorphin-(1-2) derivative Boc-Tyr-D-Ala-N2H2Ph. nih.govresearchgate.net

| Enzyme | Synthesized Derivative | Acyl Donor | Solvent |

| Subtilisin | Boc-Tyr-D-Ala-Phe-Gly-NH2 | Boc-Tyr-D-Ala-OCH2CF3 | Ethyl Acetate |

| Subtilisin | Boc-Tyr-D-Ala-Phe-Gly-N2H2Ph | Boc-Tyr-D-Ala-OCH2CF3 | Ethyl Acetate |

| α-Chymotrypsin | Boc-Tyr-D-Ala-N2H2Ph | Not specified | Various organic solvents |

Utilization of Unnatural Substrates and D-Amino Acid Residues in Enzymatic Synthesis

A significant advantage of enzymatic synthesis in organic media is the ability to broaden the specificity of the enzymes, allowing for the incorporation of unnatural substrates, including D-amino acid residues. nih.govresearchgate.net This is particularly relevant for dermorphin and its analogs, which naturally contain a D-amino acid at the second position. nih.govresearchgate.netnih.gov Research has shown that proteases can accept substrates containing D-amino acid residues as both acyl donors and acyl acceptors in organic media. nih.govresearchgate.net This capability is crucial for synthesizing biologically active dermorphin analogs, as the D-amino acid is often essential for their potent opioid activity. researchgate.net

Factors Influencing Enzymatic Reaction Yields and Specificity

The efficiency and outcome of protease-catalyzed peptide synthesis are influenced by several factors. The properties of the organic solvent, including its polarity and ability to solvate the enzyme and substrates, play a critical role. researchgate.net The water content in the reaction medium is also a key parameter that must be carefully controlled to favor synthesis over hydrolysis. researchgate.net Furthermore, the pH of the aqueous solution from which the enzyme is prepared can affect its catalytic activity in the organic solvent. researchgate.net By systematically studying these factors, the reaction conditions can be optimized to maximize the yield and specificity of the desired peptide product. nih.govresearchgate.net

Structure Activity Relationships Sar of Phe4 Dermorphin 1 4 Amide and Its Analogs

Core Pharmacophore Requirements for Opioid Receptor Activity

The fundamental structure required for the opioid activity of dermorphin-related peptides resides in the N-terminal portion of the molecule, with specific amino acid configurations and terminal modifications playing essential roles.

The N-terminal tetrapeptide of dermorphin (B549996) is widely recognized as the minimum sequence required for agonistic activity at μ-opioid receptors. nih.govdoi.orgresearchgate.netscispace.com While the full-length native heptapeptide, dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2), is the most potent natural ligand in its class, its shorter N-terminal fragments retain the ability to bind to and activate opioid receptors. doi.orgnih.gov Research indicates that the N-terminal tripeptide is a key structure containing the essential features for receptor recognition. nih.gov However, the tetrapeptide fragment is considered the minimal pharmacophore for producing a functional effect (agonist activity). doi.orgresearchgate.netmdpi.com Truncated versions, such as dermorphin-(1-4)-NH2, are noted to be about 20 times less potent than the full dermorphin heptapeptide, underscoring that while the entire sequence contributes to maximal potency, the initial four amino acids are central to its opioid function. nih.gov

The presence of a D-amino acid at the second position of the peptide sequence is of crucial importance for opioid receptor binding and agonist activity. researchgate.netnih.govmdpi.com Specifically for dermorphin and its analogs, the D-alanine (D-Ala) at position 2 is a critical determinant of their potent μ-opioid agonist effects. researchgate.netmdpi.com The stereochemistry at this position is so vital that replacing the naturally occurring D-Ala with its L-isomer (L-Ala) results in a catastrophic loss of activity. nih.govnih.gov One study demonstrated that the L-Ala2 analog was 1/5000th as potent as dermorphin, highlighting the essential role of the D-configuration in establishing the correct peptide conformation for effective receptor interaction. nih.govnih.gov This D-amino acid configuration is believed to be a key factor in determining the bioactive folding of these highly active peptides. nih.gov

The amidation of the C-terminus is a significant structural feature that enhances the binding potency and stability of opioid peptides. nih.govacs.org For dermorphin, the C-terminal carboxamide function contributes substantially to its intrinsic binding potency. nih.gov The deamidated version of dermorphin, which has a free carboxylate at the C-terminus, exhibits only one-fifth the binding potency of its amidated parent peptide. nih.gov This suggests that the amide group is involved in favorable interactions within the opioid receptor binding pocket. acs.org Generally, peptide amidation is a post-translational modification that not only improves stability against enzymatic degradation but also influences molecular recognition at neuropeptide receptors. acs.org For many neuropeptides, replacing the C-terminal amide with a carboxylic acid can lead to a severe reduction in receptor binding affinity. acs.org

Modifications and Their Pharmacological Consequences

Altering the core tetrapeptide sequence through amino acid substitution is a key strategy for modifying the pharmacological profile of dermorphin analogs, often with the goal of enhancing potency and metabolic stability.

A particularly effective modification in dermorphin tetrapeptide analogs is the substitution of D-alanine at position 2 with D-arginine (D-Arg). nih.govresearchgate.net This single substitution has a profound impact, rendering the resulting tetrapeptides significantly more resistant to enzymatic metabolism. nih.govresearchgate.netmdpi.com Specifically, the Tyr¹-D-Arg² peptide bond is more stable against cleavage by aminopeptidase (B13392206) M compared to the Tyr¹-D-Ala² bond found in the parent peptide. nih.gov This increased enzymatic stability is a primary contributor to the potent and long-lasting antinociceptive activity observed with D-Arg²-substituted analogs. nih.govnih.gov

Analogs containing D-Arg² retain high affinity and selectivity for μ-opioid receptors and demonstrate analgesic potency greater than that of morphine. nih.govnih.gov Further studies have indicated that the guanidino group and the side chain length of the D-Arg residue are of great importance for achieving high activity, as replacement with residues like D-homoarginine or D-lysine led to a decrease in potency. nih.gov In some dimeric analogs, substituting D-Ala with D-Arg increased binding to μ-receptors while decreasing binding to δ-receptors, thereby enhancing μ-selectivity. nih.gov

Table 1: Impact of Structural Modifications on Dermorphin Analog Activity

| Modification | Peptide Sequence/Analog | Key Finding | Reference |

| Stereochemistry at Position 2 | [L-Ala²]-Dermorphin | 1/5000th the potency of Dermorphin, demonstrating the critical nature of the D-configuration. | nih.gov |

| C-Terminal Modification | Deamidated Dermorphin | 1/5th the binding potency of the C-terminally amidated parent peptide. | nih.gov |

| Substitution at Position 2 | [D-Arg²]-Dermorphin Tetrapeptides | Increased enzymatic stability and potent, long-lasting analgesic activity. | nih.govnih.gov |

| Chain Truncation | Dermorphin-(1-4)-NH₂ | Retains opioid activity but is ~20-fold less potent than the full heptapeptide. | nih.gov |

Conformational Constraints and Cyclization Strategies

Restricting the conformational freedom of linear peptides through cyclization is a key strategy to enhance receptor affinity, selectivity, and metabolic stability. mdpi.comresearchgate.net This approach aims to lock the peptide into a "bioactive" conformation that is optimal for receptor binding.

A multitude of cyclic dermorphin and deltorphin (B1670231) analogs have been synthesized using various cyclization strategies. researchgate.net These include side-chain-to-side-chain cyclization to form lactam bridges (e.g., between Asp and Lys/Orn residues) or disulfide bridges (between Cys residues). researchgate.netnih.govnih.gov Another method involves forming a urea (B33335) bridge by reacting diamino acid residues with reagents like bis-(4-nitrophenyl) carbonate. researchgate.net

The biological activity of these cyclic analogs is highly dependent on the ring size and flexibility. nih.govresearchgate.net For instance, in a series of lactam-bridged analogs, a 14-membered ring was found to be optimal for high µ-receptor affinity and selectivity. nih.gov In contrast, an 11-membered ring created by a disulfide bond in H-Tyr-D-Cys-Phe-Cys-NH₂ resulted in a less selective analog. nih.gov NMR studies have shown that while the cyclic backbone often has a well-defined conformation, the exocyclic Tyr¹ and Phe³ side chains can retain significant conformational freedom, which may be important for the peptide-receptor interaction. nih.govresearchgate.net

Structural modifications such as inverting the chirality of an amino acid residue (configurational inversion) or adding a methyl group to the backbone nitrogen (N-alpha-methylation) can profoundly impact opioid activity. researchgate.net Studies on the highly µ-selective cyclic peptide H-Tyr-D-Orn-Phe-Asp-NH₂ and its analogs have shown that the effects of these modifications are qualitatively the same as in linear dermorphin-related peptides. researchgate.netnih.gov For example, N-alpha-methylation of the Phe³ residue had a similar effect on the opioid activity of both the cyclic analog and linear dermorphin peptides. researchgate.net This suggests that the receptor binding mode of these cyclic analogs is identical to that of dermorphin. researchgate.netnih.gov In contrast, the same modifications in β-casomorphins produced opposite effects, indicating a different mode of receptor interaction for that peptide class. researchgate.net

Dimerization and Multimeric Approaches

The design of dimeric or multimeric ligands, where two or more pharmacophores are connected by a spacer, is an approach to improve the pharmacological properties of opioid peptides. mdpi.comnih.govnih.gov Biphalin, a dimeric analog of two enkephalin fragments linked "tail-to-tail" via a hydrazine (B178648) bridge, is a well-known example that exhibits exceptionally high antinociceptive activity. mdpi.com

This strategy has also been applied to dermorphin. nih.gov Dimerized amino-terminal dermorphin analogs, where the C-termini are bridged by linkers like dihydrazides or ethylenediamine (B42938) structures, show receptor binding profiles that differ from the parent monomer. nih.gov For example, dimerization of the dermorphin-(1-4)-amide tetrapeptide reduced its affinity for µ-receptors but increased it for δ-receptors. nih.gov However, the affinity of the full-length dimeric dermorphin for µ-receptors exceeded that of the monomeric form. nih.gov The outcome of dimerization can be unpredictable; while it often retains or improves the monomer's potency, some studies have reported a surprising decrease in binding affinity upon dimerization. nih.gov These findings highlight that introducing a parent compound into a bifunctional construct can significantly alter its binding affinity and functional activity. nih.gov

Table of Compounds

| Abbreviation / Trivial Name | Full Name / Description |

| (Phe4)-Dermorphin (1-4) amide | H-Tyr-D-Ala-Phe-Phe-NH₂ |

| Aba | 4-amino-tetrahydro-2-benzazepin-3-one |

| Biphalin | (H-Tyr-D-Ala-Gly-Phe)₂hydrazine |

| DAMGO | [D-Ala²,NMePhe⁴,Gly-ol⁵]enkephalin |

| DALDA | [D-Arg², Lys⁴]-dermorphin-(1-4) amide (H-Tyr-D-Arg-Phe-Lys-NH₂) |

| Dermorphin | H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ |

| Dmp | 2',6'-Dimethylphenylalanine |

| Dmt | 2',6'-Dimethyltyrosine |

| Sar | Sarcosine (N-methylglycine) |

| Tic | 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| YRFB | H-Tyr-D-Arg-Phe-βAla-NH₂ |

| [Dmp¹]YRFB | [Dmp¹]Tyr-D-Arg-Phe-βAla-NH₂ |

| [Dmp³]YRFB | Tyr-D-Arg-[Dmp³]Phe-βAla-NH₂ |

| [Dmt¹]DALDA | [Dmt¹]Tyr-D-Arg-Phe-Lys-NH₂ |

Design and Receptor Binding Profiles of Dimeric Dermorphin Analogues

The dimerization of dermorphin analogues represents a key strategy in the exploration of structure-activity relationships (SAR), aiming to modulate receptor affinity and selectivity. The design of these dimeric peptides often involves bridging two monomeric dermorphin units, typically at their carboxyl terminus. Common bridging moieties include dihydrazide and (poly)ethylenediamine structures. nih.gov This approach allows for the investigation of how the spatial arrangement and proximity of the two pharmacophores influence their interaction with opioid receptors.

The opioid receptor preference of these dimeric analogues has been extensively studied using radioligand binding assays in rat brain synaptosomes. nih.gov These studies typically utilize specific radiolabeled agonists such as [D-Ala2,N-methyl-Phe4,Gly-ol5] [3H] enkephalin for µ-receptors and [D-Ala2,D-Leu5] [3H]enkephalin for δ-receptors to determine the binding affinities (often expressed as IC50 values) of the novel compounds. nih.gov

Research has shown that the dimerization of dermorphin-related peptides can lead to significant changes in their receptor binding profiles compared to their monomeric counterparts. For instance, the dimerization of the N-terminal tetrapeptide of dermorphin resulted in analogues with altered receptor affinities. While the affinity for µ-receptors was found to be reduced, the affinity for δ-receptors was increased when compared to the monomeric dermorphin-(1-4)-amide. nih.gov

Furthermore, substitutions within the peptide sequence of the dimeric analogues can further refine their binding characteristics. The substitution of Gly4 with Sarcosine (Sar) in a dimeric tetradermorphin analogue was found to enhance binding to µ-receptors. nih.gov Similarly, replacing D-Ala2 with D-Arg2 resulted in increased binding to µ-receptors while concurrently decreasing the affinity for δ-receptors. nih.gov These findings underscore the intricate interplay between the dimeric structure and the specific amino acid sequence in determining the ultimate receptor binding profile.

Table 1: Receptor Binding Affinities of Monomeric and Dimeric Dermorphin Analogues

| Compound | µ-Receptor Affinity (IC50, nM) | δ-Receptor Affinity (IC50, nM) | µ-Selectivity Ratio (δ/µ) |

|---|---|---|---|

| Dermorphin | 1.22 | 178.6 | 146.4 |

| Dimeric Dermorphin (0-bridge) | > Dermorphin | > Dermorphin | > Dermorphin |

| Dimeric Tetradermorphin (12-methylene bridge) | Diminished µ-affinity | - | Dramatic loss |

Data sourced from Lazarus et al. (1989) nih.gov

Impact of Linker Chemistry on Receptor Selectivity

The chemical nature of the linker used to connect the two monomeric units in dimeric dermorphin analogues plays a pivotal role in dictating their receptor selectivity. The length, flexibility, and chemical composition of the bridging moiety can impose specific conformational constraints on the entire molecule, thereby influencing how it interacts with the binding pockets of µ and δ opioid receptors.

A striking example of the linker's influence is observed in dimeric tetradermorphin analogues. A dimer linked by a short bridge exhibited a certain receptor profile, but when the linker was extended to a bridge containing 12 methylene (B1212753) units (di-tetra-dermorphin12), a dramatic loss in the µ-selectivity ratio was observed. nih.gov This loss was primarily attributed to a diminished affinity for the µ-receptor, highlighting that a longer, more flexible linker can be detrimental to µ-receptor recognition or activation by this specific dimeric arrangement. nih.gov

Conversely, the type of linker can be engineered to enhance selectivity for a particular receptor. For instance, in studies on biphalin, a dimeric enkephalin analogue, the choice of linker was shown to direct selectivity. A hydrazine linker resulted in a compound with notable binding selectivity for the µ-opioid receptor (MOR), whereas a 1,2-phenylenediamine linker conferred a slight selectivity for the δ-opioid receptor (DOR). mdpi.com

These findings demonstrate that the linker is not merely a passive spacer but an active component of the pharmacophore. Its chemical properties can be fine-tuned to orient the two peptide moieties in a conformation that is optimal for binding to a specific receptor subtype, thereby modulating the selectivity profile of the dimeric analogue. The strategic design of linker chemistry is, therefore, a crucial element in the development of highly selective dimeric opioid peptides.

Table 2: Influence of Linker Type on Receptor Selectivity of Dimeric Peptides

| Dimeric Peptide Type | Linker Type | Receptor Selectivity |

|---|---|---|

| Biphalin Analogue | Hydrazine | Noticeable MOR selectivity |

| Biphalin Analogue | 1,2-Phenylenediamine | Slight DOR selectivity |

Data sourced from Maszczynska et al. (2019) mdpi.com

Molecular Pharmacology and Receptor Interactions

The pharmacological characteristics of (Phe4)-Dermorphin (1-4) amide are defined by its specific interactions with the family of opioid receptors. These interactions are quantified through various in vitro assays that determine the compound's binding affinity, selectivity, and functional efficacy at each receptor subtype.

Opioid Receptor Binding Profiles

The binding profile of this compound is a critical determinant of its pharmacological effects. It exhibits a marked preference for the mu-opioid receptor (MOR), a characteristic that has been extensively studied.

This compound, also known as TAPP, is recognized for its high affinity for the μ-opioid receptor, often in the subnanomolar range, and exceptional μ-selectivity. peptide.comhongtide.comcohesionbio.com This high selectivity indicates that the compound binds much more strongly to MORs compared to other opioid receptor subtypes. The relatively lipophilic nature of this peptide is thought to contribute to its ability to cross the blood-brain barrier. hongtide.comcohesionbio.com The N-terminal tetrapeptide of dermorphin (B549996) is considered the minimum sequence required for agonistic activity at μ-opioid receptors. researchgate.net

The affinity and selectivity of this compound for opioid receptors are typically determined through competitive binding assays. nih.gov These experiments utilize radiolabeled ligands that are known to bind specifically to a particular receptor subtype. For instance, [3H]DAMGO is a commonly used radioligand for MORs. nih.gov In these assays, unlabeled this compound is introduced to compete with the radioligand for binding to the receptor. By measuring the concentration of the unlabeled compound required to displace 50% of the radioligand (the IC50 value), researchers can calculate its binding affinity (Ki). Such studies have consistently demonstrated the high affinity of dermorphin analogs for the MOR. ku.edu

The following table provides an overview of the binding affinities of various dermorphin analogs for the mu-opioid receptor.

| Compound | Mu-Opioid Receptor Affinity (Ki, nM) |

| Dermorphin | 1.22 nih.gov |

| [D-Ala2,N-methyl-Phe4,Gly-ol5]enkephalin | 1.39 nih.gov |

| Tyr-c2,5[DLys-Phe-Phe-Asp]-NH2 | Picomolar range nih.gov |

| cN,C[Tyr-DPro-DTrp-Phe-Gly] | 34 nih.gov |

| [Dmt1]DALDA | Subnanomolar mdpi.com |

This table presents a selection of dermorphin analogs and their reported binding affinities for the mu-opioid receptor, illustrating the high-affinity interactions characteristic of this peptide class.

Interactions with Delta (δ) and Kappa (κ) Opioid Receptors (DOR, KOR)

Some dermorphin analogs exhibit activity at both mu and delta opioid receptors, a property known as dual agonism. For example, the dimerization of dermorphin tetrapeptide analogues has been shown to increase their affinity for delta-receptors relative to the monomeric form. nih.gov The simultaneous activation of both MOR and DOR is a strategy being explored for developing analgesics with potentially fewer side effects. mdpi.com Biphalin, a dimeric enkephalin analog, is a well-known example of a MOR/DOR agonist. mdpi.com

Certain dermorphin N-terminal tetrapeptide analogs have been found to stimulate the release of dynorphins through the activation of μ-opioid receptors. researchgate.net Dynorphins are endogenous opioid peptides that preferentially bind to and activate κ-opioid receptors (KOR). nih.gov This indirect activation of KORs is thought to potentially mitigate some of the undesirable side effects associated with potent MOR agonists, such as the development of tolerance. researchgate.net Some cyclic dermorphin analogs, such as Tyr-c[d-Lys-Phe-Phe-Asp]NH2, have also been shown to possess high affinity for both MOR and KOR. dntb.gov.uasemanticscholar.org

Opioid Receptor Subtype Differentiation

This compound demonstrates a remarkable ability to differentiate between opioid receptor subtypes, showing a strong preference for the µ-opioid receptor. hongtide.comglpbio.compeptide.comcohesionbio.com This selectivity is a critical characteristic, as the various opioid receptor subtypes (µ, δ, and κ) are associated with different physiological and pharmacological effects. nih.govfrontiersin.org The N-terminal tetrapeptide of dermorphin is considered the minimum sequence required for potent opioid responses, and modifications to this sequence, as seen in this compound, can fine-tune receptor selectivity. nih.gov

Studies on dermorphin and its analogs have provided insights into the nature of their binding sites. Research has indicated the presence of a single population of high-affinity binding sites for dermorphin in the rat brain, which are distinctly opioid in nature. researchgate.net The binding of agonists to these sites can be influenced by various factors. For instance, guanine (B1146940) nucleotides and sodium ions have been shown to decrease the affinity of agonists for µ-opioid receptor sites more effectively than for δ sites. nootanpharmacy.in Conversely, divalent ions like magnesium can increase agonist affinity. nootanpharmacy.in While specific data on high- and low-affinity binding sites for this compound is not extensively detailed in the provided results, the principles governing agonist affinity at opioid receptors suggest a complex interaction that can be modulated by cellular components.

Mechanism of Action at the Cellular and Subcellular Level

The biological effects of this compound are initiated by its interaction with opioid receptors, which are part of the G-protein coupled receptor (GPCR) superfamily. nih.govvub.be

G-Protein Coupled Receptor (GPCR) Signaling

Opioid receptors, including the µ-opioid receptor targeted by this compound, are classic examples of GPCRs. nih.govfrontiersin.org The binding of an agonist to these receptors triggers a cascade of intracellular events mediated by G-proteins.

Upon agonist binding, the opioid receptor undergoes a conformational change that facilitates its interaction with a heterotrimeric G-protein (composed of Gα, Gβ, and Gγ subunits) on the intracellular side of the cell membrane. vub.be This interaction leads to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gα subunit from the Gβγ dimer. vub.be Both the activated Gα subunit and the Gβγ dimer can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and ion channels, initiating a cellular response. vub.be

The affinity of agonists for opioid receptors is allosterically modulated by guanine nucleotides. Non-hydrolyzable GTP analogs, such as Gpp(NH)p, can reduce the affinity of agonists for the receptor. nootanpharmacy.in This phenomenon reflects the uncoupling of the receptor from the G-protein, a key step in the deactivation and recycling of the receptor. nootanpharmacy.in Specifically, Gpp(NH)p has been observed to decrease the binding of agonists to µ sites more effectively than to δ sites, highlighting a differential regulation between receptor subtypes. nootanpharmacy.in

Intracellular Signaling Pathways

The activation of G-proteins by this compound binding to the µ-opioid receptor initiates a variety of intracellular signaling pathways. Chronic exposure to µ-opioid agonists has been shown to regulate the expression of certain proteins, such as the KATP channel subunit Kir6.2 and carbonic anhydrase II, through pathways involving protein kinase A (PKA). physiology.org This suggests that the downstream effects of this compound are likely mediated, at least in part, by the PKA signaling cascade. physiology.org

Modulation of Ion Channels (e.g., KATP Channels)

Research has demonstrated that chronic exposure to µ- and δ-opioid agonists can modulate the expression of ATP-sensitive potassium (KATP) channels. nih.govphysiology.orgphysiology.org Specifically, in a study utilizing an immortalized rat chromaffin cell line (MAH cells), chronic treatment with a combination of the µ-opioid agonist [d-Arg2,Ly4]dermorphin-(1–4)-amide and the δ-opioid agonist [d-Pen2,5,P-Cl-Phe4]enkephalin led to an increased expression of the KATP channel subunit Kir6.2. physiology.org This effect was observed at both the transcript and protein levels. physiology.org The upregulation of Kir6.2 was blocked by the general opioid antagonist naloxone (B1662785), indicating it is a receptor-mediated event. nih.govphysiology.orgphysiology.org

The mechanism underlying this modulation involves the hypoxia-inducible factor (HIF)-2α. nih.govphysiology.orgphysiology.org Chronic opioid exposure stimulated the accumulation of HIF-2α, and in HIF-2α-deficient MAH cells, the opioid-induced increase in Kir6.2 expression was absent. nih.govphysiology.orgphysiology.org Furthermore, chromatin immunoprecipitation assays confirmed the binding of HIF-2α to a hypoxia response element within the promoter region of the Kir6.2 gene. nih.govphysiology.org The signaling pathway responsible for this regulation was found to be dependent on protein kinase A (PKA), as PKA inhibitors blocked the opioid effect on Kir6.2 expression. nih.govphysiology.org In contrast, inhibitors of protein kinase C (PKC) or calmodulin kinase did not prevent the opioid-induced changes. physiology.org

These findings highlight a specific molecular pathway through which chronic opioid receptor activation, including that by dermorphin analogs, can alter cellular excitability by modulating the expression of KATP channels.

Regulation of Enzyme Expression (e.g., Carbonic Anhydrase)

In the same series of experiments that demonstrated the modulation of KATP channels, chronic opioid exposure was also found to regulate the expression of carbonic anhydrase (CA) enzymes. nih.govphysiology.orgphysiology.org Specifically, treatment of MAH cells with the combination of µ- and δ-opioid agonists resulted in a decreased expression of carbonic anhydrase II (CAII). nih.govphysiology.orgphysiology.org Similar to the effects on KATP channels, this downregulation of CAII was blocked by naloxone and was absent in HIF-2α-deficient cells, indicating a dependence on opioid receptor signaling and the HIF-2α transcription factor. nih.govphysiology.orgphysiology.org

The signaling cascade for CAII regulation also mirrored that for KATP channels, being dependent on PKA activity. nih.govphysiology.org The study further extended these findings to an in vivo model, where chromaffin tissue from rat pups born to morphine-exposed dams showed a similar pattern of decreased CAII expression. physiology.org This suggests that chronic opioid exposure during development can have lasting effects on the expression of this critical enzyme. In addition to CAII, a downregulation of carbonic anhydrase I (CAI) was also observed in the in vivo model. physiology.org

The coordinated regulation of KATP channels and carbonic anhydrases by chronic opioid exposure points to a mechanism for blunting cellular chemosensitivity to stimuli like hypoxia and hypercapnia. nih.govphysiology.org

Cellular Models for Investigating Receptor Activation

The immortalized rat chromaffin cell line, MAH cells, has proven to be a valuable cellular model for investigating the molecular mechanisms of opioid receptor activation. nih.govphysiology.orgphysiology.org These cells are sensitive to both oxygen and carbon dioxide, making them relevant for studying physiological responses to asphyxial stressors. physiology.org Their utility is demonstrated in the studies described above, where they were used to elucidate the signaling pathways involved in the chronic effects of µ- and δ-opioid agonists on ion channel and enzyme expression. nih.govphysiology.org

The use of MAH cells allows for controlled, long-term exposure to opioid agonists and facilitates molecular biology techniques such as Western blotting, quantitative real-time PCR, and chromatin immunoprecipitation assays. physiology.org Furthermore, the availability of genetically modified MAH cells, such as those deficient in HIF-2α, provides a powerful tool for dissecting the roles of specific proteins in the signaling cascades initiated by opioid receptor activation. nih.govphysiology.orgphysiology.org

These cellular models are instrumental in moving beyond simple binding assays to understand the downstream consequences of receptor activation, providing insights into the complex regulatory networks that are engaged by opioid peptides like this compound and its analogs.

Data Tables

Table 1: Effect of Chronic Opioid Exposure on KATP Channel and Carbonic Anhydrase Expression in MAH Cells

| Treatment | Kir6.2 Expression | CAII Expression |

| Control | Baseline | Baseline |

| Chronic Opioids | Increased | Decreased |

| Chronic Opioids + Naloxone | No Change | No Change |

| Chronic Opioids (HIF-2α deficient cells) | No Change | No Change |

| Chronic Opioids + PKA inhibitor | No Change | No Change |

Data synthesized from studies by Kaur et al. (2014). nih.govphysiology.org

Table 2: Investigated Compounds and their Targets

| Compound | Target/Activity |

| This compound | µ-opioid receptor agonist |

| [d-Arg2,Ly4]dermorphin-(1–4)-amide | µ-opioid receptor agonist |

| [d-Pen2,5,P-Cl-Phe4]enkephalin | δ-opioid receptor agonist |

| Naloxone | General opioid antagonist |

| Morphine | Opioid agonist |

Preclinical Pharmacological Evaluation

In Vitro Pharmacological Assays

In vitro assays are fundamental in characterizing the pharmacological properties of (Phe4)-Dermorphin (1-4) amide, providing insights into its receptor affinity, selectivity, and functional activity in controlled laboratory settings.

Isolated organ bath preparations are classical pharmacological tools used to assess the functional activity of opioid compounds. The guinea pig ileum (GPI) myenteric plexus-longitudinal muscle preparation is rich in μ-opioid receptors (MOR), while the mouse vas deferens (MVD) preparation predominantly contains δ-opioid receptors (DOR). nih.govpsu.edu Consequently, these tissues are used to determine the relative agonist or antagonist activity and selectivity of a compound.

This compound (TAPP) has been identified as a potent μ-opioid agonist and is often used as a standard selective agonist for the μ-receptor in GPI assays. kuleuven.be Studies on various dermorphin (B549996) analogs demonstrate that structural modifications can significantly alter their potency in these assays. For instance, replacing the disulfide bridge in some cyclic dermorphin analogs with a bis-methylene moiety led to a considerable reduction in μ-agonist potency in the GPI assay and δ-agonist potency in the MVD assay. nih.gov The interaction of dermorphin itself has been shown to be most potent at the μ-receptors in the guinea pig ileum. nih.gov

The inhibitory concentration (IC50) values obtained from these bioassays quantify the potency of the compound. A lower IC50 value indicates a higher potency. The ratio of the IC50 value in the MVD assay to that in the GPI assay provides a measure of μ-receptor selectivity.

Table 1: In Vitro Opioid Activity of Selected Dermorphin Analogs in Organ Bath Assays

This table presents illustrative data for dermorphin analogs to demonstrate the type of information generated from organ bath studies. Specific IC50 values for this compound were not available in the provided search results.

| Compound | GPI (μ-receptor) IC50 (nM) | MVD (δ-receptor) IC50 (nM) | Selectivity Ratio (MVD IC50 / GPI IC50) |

|---|---|---|---|

| Dermorphin Analog A | 0.45 | 132 | 293 |

| Dermorphin Analog B | 1.7 | 25.8 | 15.2 |

Receptor binding assays using homogenates of specific tissues, such as rat brain synaptosomes, are employed to determine the affinity (Ki) of a ligand for different receptor subtypes. nih.gov These studies have consistently shown that this compound is a relatively lipophilic peptide with high affinity and excellent selectivity for the μ-opioid receptor. realgenelabs.compeptide.comglpbio.com

The affinity is measured by the compound's ability to displace a selective radiolabeled ligand from the receptor. For μ-receptors, a common radioligand is [³H]DAMGO, while [³H]DSLET can be used for δ-receptors. kuleuven.be Research on dimeric dermorphin analogs revealed that the affinity of dimeric tetrapeptides for μ-receptors was lower compared to their monomeric counterparts, such as dermorphin-(1-4)-amide. nih.gov Conversely, substituting the Tyr¹ residue with 2',6'-dimethyl-L-tyrosine (Dmt) in some analogs has been shown to markedly improve affinity for both μ- and δ-receptors. nih.gov

Table 2: Receptor Binding Affinity of Selected Opioid Peptides

This table includes representative data for opioid peptides to illustrate the outputs of receptor binding assays. A lower Ki value indicates higher binding affinity.

| Compound | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity Ratio (Ki δ/μ) |

|---|---|---|---|

| Dermorphin | 1.22 | 178.6 | 146.4 |

| [Dmt¹, D-1-Nal³]morphiceptin | 0.000549 | 132 | 240,437 |

| Dmt-Tic Pharmacophore | 0.021 | 31.9 | 1,519 |

The therapeutic potential of peptide-based compounds is often limited by their susceptibility to enzymatic degradation. The stability of dermorphin analogs is frequently assessed by incubating them with tissue extracts, such as a soluble rat brain extract, and analyzing the degradation products over time. nih.gov

Structure-activity relationship studies have shown that the stability of the dermorphin tetrapeptide can be significantly influenced by the amino acid at position 2. researchgate.net Specifically, the presence of a D-amino acid, such as D-Alanine in the native dermorphin sequence, confers resistance to degradation by aminopeptidases. nih.gov Further studies indicate that replacing D-Ala² with D-Arg² can make the resulting tetrapeptides even more resistant to enzymatic metabolism. researchgate.netresearchgate.net While the specific degradation pathway of this compound is not detailed, the core tetrapeptide structure Tyr-D-Ala-Phe-X is known to possess good enzymatic stability compared to longer dermorphin peptides. nih.gov

Modern cell-based functional assays provide a high-throughput method to evaluate the efficacy and potency of compounds at specific receptors expressed in recombinant cell lines. researchgate.netnih.gov One such method is the aequorin luminescence-based calcium assay. kuleuven.be This assay is performed on cell lines engineered to express a specific opioid receptor (e.g., μ or δ) along with the photoprotein aequorin. When an agonist binds to the receptor, it triggers a cascade leading to an increase in intracellular calcium levels. This calcium influx binds to aequorin, which then emits light in a measurable way, allowing for the quantification of receptor activation. kuleuven.be

Another functional assay mentioned in the evaluation of dermorphin analogues is the EPAC cAMP BRET-based biosensor test, which measures changes in cyclic AMP (cAMP) levels following receptor activation. uantwerpen.be These cell-based assays are crucial for confirming the functional consequences of receptor binding observed in homogenate studies.

In Vivo Pharmacological Investigations in Animal Models

In vivo studies in animal models are essential to confirm that the in vitro activity of a compound translates into a physiological effect. For opioid agonists, a primary biological activity assessed is antinociception (pain relief). researchgate.net

The antinociceptive potency of dermorphin tetrapeptide analogs is commonly evaluated in rodents using tests such as the tail-flick test, hot-plate test, and the tail pressure test. researchgate.netpsu.edu Research has demonstrated that dermorphin N-terminal tetrapeptide analogs can exhibit potent and long-lasting antinociceptive activity. researchgate.net For example, one dermorphin-type tetrapeptide, TAPA (Tyr-D-Arg-Phe-β-Ala-OH), was found to have an antinociceptive activity 9.1 times greater than morphine when administered subcutaneously. researchgate.net These in vivo assessments are critical for determining the potential of compounds like this compound as therapeutic agents.

Influence of Administration Routes on Activity

The route of administration significantly influences the observed activity of this compound and its analogs. The ability of these peptides to cross the blood-brain barrier is a critical factor for their systemic efficacy. peptide.com Some dermorphin N-terminal tetrapeptide analogs containing D-Arg² have shown potent antinociceptive effects with various injection routes. researchgate.net

For example, the dermorphin analog [Dmt¹]DALDA is systemically active, indicating its ability to cross the blood-brain barrier. mdpi.com In contrast, some cyclic dermorphin/deltorphin (B1670231) tetrapeptide analogs have demonstrated activity only after intravenous (i.v.) administration, with subcutaneous (s.c.) or intraperitoneal (i.p.) application not producing a significant effect on thermal nociception, suggesting lower bioavailability via these routes. researchgate.net

Glycosylation of β-endorphin analogues has been shown to be essential for their activity after intravenous administration, but not for intracerebroventricular (i.c.v.) injection, highlighting the role of glycosylation in systemic delivery. acs.org

Peripherally acting μ-opioid receptor agonists, such as dermorphin [D-Arg2, Lys4] (1-4) amide (DALDA), have been investigated to minimize central nervous system side effects. researchgate.net Subcutaneous administration of DALDA in rat models of neuropathic pain resulted in a significant reduction in thermal hypersensitivity. researchgate.net This effect was blocked by a peripherally restricted opioid receptor antagonist, confirming the peripheral site of action. researchgate.net

| Compound/Analog | Administration Route | Observed Effect | Reference |

| [Dmt¹]DALDA | Systemic | Antinociceptive activity | mdpi.com |

| Cyclic dermorphin/deltorphin analog | i.v. | Active | researchgate.net |

| Cyclic dermorphin/deltorphin analog | s.c., i.p. | Not significantly active | researchgate.net |

| Glycosylated β-endorphin analogues | i.v. | Active | acs.org |

| Glycosylated β-endorphin analogues | i.c.v. | Active | acs.org |

| DALDA | Subcutaneous | Attenuated thermal hypersensitivity | researchgate.net |

Investigations of Specific Physiological Responses

Thermoregulatory Effects

Studies on the specific physiological responses to this compound and its analogs have included the assessment of thermoregulatory effects. In a rat model of neuropathic pain, systemic administration of dermorphin [D-Arg2, Lys4] (1-4) amide (DALDA) was effective in reducing thermal allodynia, a condition of pain due to a stimulus that does not normally provoke pain. researchgate.net This suggests a direct influence on the sensory pathways involved in temperature perception and pain. The antinociceptive effect of DALDA on heat hypersensitivity was confirmed in mice with spinal cord injury, where subcutaneous injection attenuated the response to noxious heat. nih.gov

Locomotor Activity Modulation

A key aspect of the preclinical evaluation of opioid peptides is their effect on locomotor activity, as motor impairment can be a significant side effect. Studies on dermorphin [D-Arg2, Lys4] (1-4) amide (DALDA) have shown that this peripherally acting μ-opioid receptor agonist does not cause changes in locomotion or motor activity in experimental rodents. researchgate.net DALDA-treated rats did not exhibit motor deficits or locomotor impairment, suggesting it does not induce central side effects commonly associated with opioids. researchgate.net

Similarly, in mice with spinal cord injury, DALDA did not adversely affect exploratory activity. nih.gov Furthermore, a study on the hybrid peptide KGNOP1, which has μ-opioid receptor agonism, showed no effect on spontaneous locomotor activity in mice after subcutaneous administration, in contrast to morphine which produced significant hyperlocomotion. mdpi.com The lack of effect on evoked locomotor activity in the rotarod test was also previously reported for KGNOP1 following intrathecal administration in rats. mdpi.com

| Compound/Analog | Physiological Response | Finding | Reference |

| DALDA | Thermoregulation | Reduced thermal allodynia in neuropathic pain models. | researchgate.net |

| DALDA | Locomotor Activity | No changes in locomotion or motor activity. | researchgate.net |

| KGNOP1 | Locomotor Activity | No effect on spontaneous or evoked locomotor activity. | mdpi.com |

| Morphine | Locomotor Activity | Produced significant hyperlocomotion. | mdpi.com |

Molecular and Electrophysiological Characterization in Preclinical Models

Gene Expression Analysis (e.g., Quantitative Real-Time PCR, Western Blot)

Molecular analyses have been employed to investigate the mechanisms underlying the effects of dermorphin analogs. In a rat model of chemotherapy-induced neuropathic pain, molecular analyses revealed that paclitaxel (B517696) administration led to increased expression of various channels and markers in the dorsal root ganglion (DRG) and spinal cord. semanticscholar.org Treatment with dermorphin [D-Arg2, Lys4] (1-4) amide (DALDA) significantly downregulated the expression of ion channels (TRPs, VGSCs) and NR2B, and inhibited microglial activation, thereby suppressing oxido-nitrosative stress and the neuroinflammatory cascade. semanticscholar.org

Specifically, DALDA treatment led to a significant decrease in the protein expressions of NF-κβ and TNF-α, and the mRNA expressions of IL-6 and CGRP in the spinal cord tissues of neuropathic rats. semanticscholar.org In the DRG of these rats, there was a significant increase in the protein expressions of TNF-α and IL-1β, which were presumably modulated by DALDA treatment. semanticscholar.org

Furthermore, Western blot analysis in mice with spinal cord injury showed an upregulation of the μ-opioid receptor (MOR) in the lumbar spinal cord and sciatic nerves at 6 weeks post-injury, providing a molecular basis for the observed analgesic effects of peripherally acting MOR agonists like DALDA. nih.gov

| Analysis Type | Model | Key Findings | Reference |

| Molecular Analyses (General) | Rat model of chemotherapy-induced neuropathic pain | DALDA downregulated ion channels (TRPs, VGSCs), NR2B, and inhibited microglial activation. | semanticscholar.org |

| Western Blot & RT-PCR | Rat model of chemotherapy-induced neuropathic pain | DALDA decreased protein expression of NF-κβ and TNF-α, and mRNA expression of IL-6 and CGRP in the spinal cord. | semanticscholar.org |

| Western Blot | Mouse model of spinal cord injury | Upregulation of MOR in the lumbar spinal cord and sciatic nerves post-injury. | nih.gov |

Neurophysiological Responses in Sensory Neurons

A comprehensive review of available scientific literature reveals a notable absence of specific preclinical data on the neurophysiological responses of sensory neurons to the chemical compound this compound, also known as TAPP. While research has characterized it as a relatively lipophilic peptide with high affinity and excellent selectivity for the µ-opioid receptor, and it is suggested to have the ability to cross the blood-brain barrier, detailed electrophysiological studies on its direct effects on sensory neuron activity have not been identified in the public domain. hongtide.compeptide.com

Consequently, there is no available data to construct tables or provide detailed research findings regarding its impact on key neurophysiological parameters in sensory neurons, such as:

Changes in neuronal firing rates

Alterations in membrane potential

Modulation of ion channel conductance

Further research is required to elucidate the specific neurophysiological footprint of this compound on primary afferent neurons and to understand its potential mechanisms of action at the cellular level in the peripheral nervous system.

Development of Novel Analgesic Agents

The development of new pain medications is a critical area of research, with a focus on maximizing therapeutic effects while minimizing side effects. This compound serves as a valuable lead compound in this endeavor.

Strategies for Enhanced Potency and Prolonged Action

Researchers are exploring various chemical modifications to increase the potency and duration of action of this compound analogs. One key strategy involves substituting amino acids within the peptide sequence. For instance, replacing the tyrosine at the first position with 2,6-dimethyltyrosine (Dmt) has been shown to enhance bioactivity at both mu-opioid (MOR) and delta-opioid (DOR) receptors. uantwerpen.be

Another approach to prolonging the analgesic effect is to increase the metabolic stability of the peptide. This can be achieved by introducing modifications that make the molecule more resistant to enzymatic degradation in the body. nih.gov For example, creating cyclic versions of dermorphin-derived tetrapeptides has been investigated to improve stability. nih.gov

Tailoring Ligand Properties for Reduced Central Nervous System Engagement

A significant challenge with traditional opioids is the prevalence of central nervous system (CNS) side effects, such as respiratory depression and sedation. semanticscholar.org To address this, researchers are designing analogs of this compound that have limited ability to cross the blood-brain barrier (BBB). vub.be By restricting the action of these compounds to the peripheral nervous system, it may be possible to achieve pain relief without the associated central side effects. semanticscholar.orgresearchgate.net

One such analog, Dermorphin [D-Arg2, Lys4] (1–4) amide (DALDA), is highly hydrophilic due to its positive charges at physiological pH. nih.gov This property, combined with increased metabolic stability, restricts its penetration into the CNS, making it a promising candidate for treating chronic pain with a reduced risk of central side effects. nih.gov Studies have shown that DALDA can effectively alleviate neuropathic pain in animal models without causing motor deficits or locomotor impairment. researchgate.netnih.gov

Targeting Specific Opioid Receptor Subtypes for Differential Pharmacological Profiles

The opioid system is complex, with multiple receptor subtypes (mu, delta, and kappa) that mediate different physiological effects. nih.gov By designing ligands that selectively target these receptors, it is possible to fine-tune the pharmacological profile of a drug to achieve desired therapeutic outcomes while avoiding unwanted effects.

Leveraging Peripheral Opioid Receptor Activation

Targeting peripheral mu-opioid receptors is a promising strategy for pain management that avoids the central side effects associated with traditional opioids. semanticscholar.org Peripherally acting mu-opioid agonists have demonstrated significant efficacy in various pain models, including neuropathic pain, bone cancer pain, and inflammatory pain. researchgate.net

The compound DALDA, for example, acts as a preferential peripherally acting mu-opioid receptor agonist. semanticscholar.org Its ability to alleviate pain without causing central side effects highlights the therapeutic potential of targeting peripheral opioid receptors. semanticscholar.orgresearchgate.net Research has shown that systemic administration of DALDA can inhibit both mechanical and heat hypersensitivity in nerve-injured rats primarily through the activation of peripheral opioid receptors. nih.gov

Designing Multifunctional Opioid Ligands (e.g., Mu Agonist/Delta Antagonist)

An innovative approach in opioid research is the development of multifunctional ligands that interact with more than one receptor type. nih.gov For instance, ligands with combined mu-opioid receptor agonist and delta-opioid receptor antagonist properties are being investigated. This "mixed efficacy" profile is thought to produce potent analgesia with a reduced incidence of the side effects commonly associated with mu-opioid receptor activation alone. nih.gov

Another strategy involves creating ligands that are agonists at both mu and delta opioid receptors. nih.gov This dual agonism may lead to synergistic analgesic effects and a better side-effect profile compared to selective mu agonists. nih.gov Furthermore, the design of multifunctional ligands that combine opioid receptor agonism with neurokinin-1 (NK1) receptor antagonism is being explored for the treatment of complex pain states. nih.gov

Application in Receptor Probing and Drug Discovery

This compound and its analogs are valuable tools for studying the structure and function of opioid receptors. By creating and testing a variety of modified peptides, researchers can gain insights into the specific amino acid residues that are crucial for receptor binding and activation. uantwerpen.be

This structure-activity relationship (SAR) information is essential for the rational design of new drugs. uantwerpen.be For example, dimerized versions of dermorphin analogs have been used as probes to investigate the mu-receptor on rat brain membranes. nih.gov Additionally, potent electrophilic affinity labels based on the dermorphin structure have been developed to covalently bind to the mu-opioid receptor, providing a powerful tool for studying receptor-ligand interactions at a molecular level. scispace.com This detailed understanding can facilitate the discovery of novel analgesics with improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of the Phe4 substitution in (Phe4)-Dermorphin (1-4) amide compared to native dermorphin?

- Methodological Answer : The Phe4 substitution alters the peptide’s interaction with opioid receptors. Native dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) contains Gly at position 4, which confers flexibility. Replacing Gly with Phe introduces aromatic bulk, potentially stabilizing receptor binding via hydrophobic interactions. Computational studies using molecular dynamics (AMBER force field) and quantum-chemical calculations reveal that such substitutions influence backbone conformations (e.g., folded vs. extended states) critical for receptor activation . In vitro assays, such as guinea pig ileum (GPI) tests, and in vivo tail-pressure tests in mice are used to compare potency .

Q. How does the amidation of the C-terminus in (Phe4)-Dermorphin (1-4) affect its metabolic stability?

- Methodological Answer : Amidation enhances resistance to enzymatic degradation by carboxypeptidases. Stability assays in murine liver and brain homogenates demonstrate that amidation prolongs half-life compared to non-amidated analogs. Degradation kinetics are quantified via HPLC or mass spectrometry, with fragmentation patterns analyzed to identify cleavage sites .

Advanced Research Questions

Q. What experimental models are optimal for evaluating the analgesic efficacy of this compound in neuropathic pain?

- Methodological Answer :

- In vivo models :

- Chemotherapy-induced neuropathic pain (CINP) : Rats treated with vincristine or paclitaxel are tested for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test). This compound is administered peripherally (s.c. or i.pl .) to assess MOR-mediated analgesia .

- Frostbite-induced pain : Hypersensitivity to cold/mechanical stimuli is induced via controlled freeze injury. Dose-response curves (1–10 mg/kg) are generated, with ibuprofen as a comparator .

- Ex vivo models : Spinal cord slices or dorsal root ganglion (DRG) cultures are treated with the peptide to measure TRP channel modulation (e.g., TRPM8) and microglial activation via immunofluorescence .

Q. How do conformational studies inform the design of this compound analogs with enhanced receptor selectivity?

- Methodological Answer :

- Computational approaches : Empirical Conformational Energy Program for Peptides (ECEPP) and molecular dynamics (AMBER/TIP4P water model) identify low-energy conformers. For this compound, folded backbone configurations (e.g., ffe, eff) correlate with high μ-opioid receptor (MOR) affinity .

- Structure-activity relationship (SAR) : Comparative studies with [D-Arg2]- or [Lys4]-substituted analogs reveal that Phe4 enhances MOR selectivity over δ-opioid receptors (DOR). Radioligand binding assays (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR) quantify receptor affinity .

Q. What contradictions exist between in vitro and in vivo potency data for this compound analogs?

- Methodological Answer :

- In vitro : GPI assays show higher potency for amidated tetrapeptides (e.g., [D-Arg2]Dermorphin-(1-4) amide) due to MOR density in intestinal tissue. EC50 values are 10–50 nM .

- In vivo : Tail-pressure tests in mice reveal lower potency (ED50 ~1–3 mg/kg) due to blood-brain barrier (BBB) penetration limitations. Peripheral administration (e.g., s.c.) bypasses BBB issues, as shown in frostbite models .

- Resolution : Use MOR-knockout mice or selective antagonists (e.g., β-funaltrexamine) to isolate peripheral vs. central effects .

Comparative and Mechanistic Questions

Q. How does this compound compare to [D-Arg2, Lys4]-Dermorphin (1-4) amide (DALDA) in modulating neuroinflammation?

- Methodological Answer :

- Microglial activation : DALDA suppresses TRP channel-mediated neuroinflammation (e.g., TRPA1/TRPM8) in spinal cord injury models, measured via IL-1β/TNF-α ELISA. (Phe4)-Dermorphin’s efficacy is tested similarly, with flow cytometry to quantify microglial CD11b expression .

- Receptor specificity : DALDA’s Lys4 substitution increases cationic charge, enhancing peripheral MOR binding. (Phe4) analogs may prioritize central effects if BBB-penetrant .

Q. What analytical techniques validate the synthesis and purity of this compound?

- Methodological Answer :

- Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Amidation is achieved via Rink amide resin.

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (220 nm). Purity >95% is required for in vivo studies .

- Characterization : MALDI-TOF or ESI-MS confirms molecular weight (545.64 Da for [Phe4]-Dermorphin (1-4) amide). Circular dichroism (CD) assesses secondary structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.